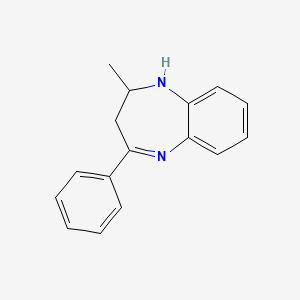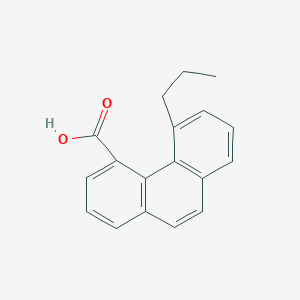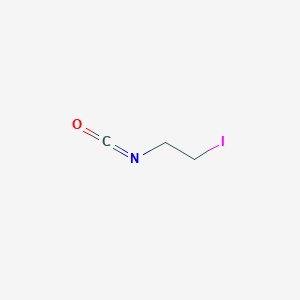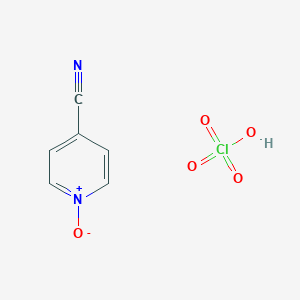![molecular formula C25H21NO2Sn B14307162 3-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 112402-71-8](/img/structure/B14307162.png)
3-{[(Triphenylstannyl)oxy]carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Triphenylstannyl)oxy]carbonyl}aniline is a chemical compound with the molecular formula C25H21NO2Sn and a molecular weight of 486.157 g/mol It is known for its unique structure, which includes a triphenylstannyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin hydroxide with 3-isocyanatobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{Sn(OH)}_3 + \text{C}_8\text{H}5\text{NO}2 \rightarrow \text{C}{25}\text{H}{21}\text{NO}_2\text{Sn} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure product consistency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(Triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Scientific Research Applications
3-{[(Triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its triphenylstannyl group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The compound’s ability to donate and accept electrons makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin hydroxide: A precursor in the synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline.
Triphenyltin chloride: Another organotin compound with similar reactivity.
Triphenyltin acetate: Used in similar applications as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of aniline and triphenylstannyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
112402-71-8 |
|---|---|
Molecular Formula |
C25H21NO2Sn |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
triphenylstannyl 3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-3-1-2-5(4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
HGWJCCPHJUMNDP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14307084.png)


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)

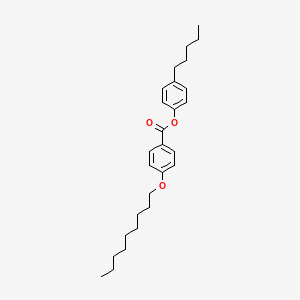
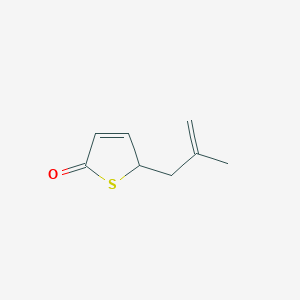
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
